molecular formula C8H7ClN2O3 B2935713 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1803608-91-4

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2935713
CAS No.: 1803608-91-4
M. Wt: 214.61
InChI Key: BSZVUYCBUMFXNF-UHFFFAOYSA-N
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Description

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused imidazo[1,2-a]pyridine ring system with a hydroxyl group and a carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under acidic conditions.

  • Transition Metal Catalysis: Transition metals like palladium and copper can be used to catalyze the formation of the imidazo[1,2-a]pyridine core through cross-coupling reactions.

  • Photocatalysis: Photocatalytic methods can be employed to achieve the functionalization of the imidazo[1,2-a]pyridine ring system under mild conditions.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, or TEMPO.

  • Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

  • Substitution: Halogenating agents, strong bases, or nucleophiles.

Major Products Formed:

  • Oxidation: 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid derivatives.

  • Reduction: 2-Hydroxyimidazo[1,2-a]pyridine-6-alcohols or amines.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Comparison with Similar Compounds

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Similar core structure but different position of hydroxyl and carboxylic acid groups.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar core structure with a chlorine substituent instead of a hydroxyl group.

Properties

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZVUYCBUMFXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-91-4
Record name 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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